GLS1 Inhibition Potency: CB-839 vs BPTES
CB-839 demonstrates approximately 140-fold greater potency than the classic GLS1 inhibitor BPTES in direct biochemical assays. Using recombinant human glutaminase C (rhGAC), CB-839 exhibits an IC50 of 34 nM (95% CI: 30-39 nM) compared to BPTES's reported IC50 of 3.3 μM [1]. In murine kidney homogenate assays, CB-839 achieves IC50 = 23 nM versus BPTES's 3.3 μM [2]. This potency differential is attributed to CB-839's optimized binding to the allosteric pocket at the GLS1 dimer interface, which induces a more profound conformational restriction of the catalytic loop.
| Evidence Dimension | GLS1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 34 nM [0.030-0.039 μM] (recombinant human GAC); 23 nM (murine kidney homogenate) |
| Comparator Or Baseline | BPTES: 3.3 μM (murine kidney homogenate); 160 nM (recombinant human GAC, some sources) |
| Quantified Difference | ~140-fold (3,300 nM / 23 nM) improvement in potency |
| Conditions | Recombinant human GAC enzyme assay; murine kidney tissue homogenate; 10-60 minute preincubation |
Why This Matters
Procurement of CB-839 over BPTES ensures nanomolar potency relevant for cellular and in vivo studies, eliminating the need for high micromolar concentrations that risk off-target effects and poor translation.
- [1] PMC8669713. Table 5: GAC versus GLS2 Selectivity of 2-Sulfonylpyrimidine Derivatives. CB-839 IC50 = 0.034 μM [0.030-0.039]. View Source
- [2] Sigma-Aldrich. GLS1 Inhibitor III, CB-839. Catalog No. 5337170001. View Source
